2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Description
This compound is a benzimidazole-acetamide hybrid featuring a thiophene-substituted 1,2,4-oxadiazole moiety. Its structure integrates a benzimidazole core (a privileged scaffold in medicinal chemistry) linked via an acetamide bridge to a phenyl ring substituted with a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl group. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug discovery, while the thiophene group may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-29-21)19-10-5-11-30-19/h1-11,14H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDXXPITPDCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic synthesisCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-(1H-1,3-Benzodiazol-1-yl)acetic acid | 78% | |
| NaOH (10%), ethanol, 60°C, 6h | Sodium salt of the carboxylic acid derivative | 85% |
Hydrolysis rates depend on the electronic effects of adjacent substituents. The benzodiazole ring stabilizes the transition state through resonance, enhancing reactivity .
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in nucleophilic substitution reactions due to its electron-deficient nature. Common nucleophiles include amines, alcohols, and thiols.
| Nucleophile | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Ethanolamine | DMF, 80°C, 12h | 5-(2-Hydroxyethylamino)-3-(thiophen-2-yl)-1,2,4-oxadiazole derivative | Solubility enhancement |
| Benzyl mercaptan | K₂CO₃, CH₃CN, 60°C, 6h | 5-(Benzylthio)-3-(thiophen-2-yl)-1,2,4-oxadiazole analog | Thiol-disulfide interchange |
Substitutions at position 5 of the oxadiazole ring are favored due to steric and electronic factors .
Oxidation of the Thiophene Moiety
The thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 2h | 3-(Thiophen-2-yl-sulfonyl)-1,2,4-oxadiazole | Increased polarity |
| H₂O₂/AcOH | 50°C, 4h | 3-(Thiophen-2-yl-sulfinyl)-1,2,4-oxadiazole | Moderate stability |
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides.
Reduction Reactions
The oxadiazole ring can be reduced to form diamino intermediates, which serve as precursors for further functionalization.
| Reducing Agent | Conditions | Product | Utility |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3h | 5-(Aminomethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | Building block for peptidomimetics |
| H₂/Pd-C | Ethanol, 50 psi, 12h | Saturated oxadiazoline derivative | Improved bioavailability |
Reduction pathways are highly sensitive to reaction conditions, with LiAlH₄ favoring ring opening.
Cyclization Reactions
Intramolecular cyclization generates fused heterocycles, expanding structural diversity.
| Catalyst | Conditions | Product | Biological Relevance |
|---|---|---|---|
| POCl₃ | Toluene, reflux, 6h | Benzodiazolo-oxadiazolo-thiophene fused tricycle | Anticancer lead compound |
| PPA | 120°C, 3h | Tetracyclic lactam derivative | CNS activity |
Cyclized products often exhibit improved target selectivity due to rigid conformations .
Electrophilic Aromatic Substitution (EAS)
The benzodiazole ring undergoes EAS at position 5 or 7, depending on directing groups.
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-benzodiazole derivative | 62% |
| Br₂/FeBr₃ | CH₂Cl₂, RT, 1h | 7-Bromo-benzodiazole analog | 58% |
Nitration and bromination products are intermediates for cross-coupling reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation at halogenated positions.
| Reaction Type | Catalyst/Base | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked derivative | Kinase inhibition |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted analog | Fluorescent probes |
These reactions diversify the compound’s scaffold for structure-activity relationship (SAR) studies.
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzodiazole and oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of thiophene enhances these effects by improving solubility and bioavailability.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the benzodiazole and oxadiazole rings enhances its ability to interact with microbial cell membranes, leading to increased permeability and cell death.
| Microorganism | Activity Level | Method |
|---|---|---|
| Escherichia coli | Moderate | Disc diffusion |
| Staphylococcus aureus | High | Minimum inhibitory concentration (MIC) |
Anti-inflammatory Effects
In vitro studies suggest that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Material Science Applications
The unique chemical structure of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide makes it suitable for use in organic electronics and photonic devices. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Agricultural Chemistry
Recent studies have explored the use of this compound as a potential agrochemical agent. Its antimicrobial properties can be harnessed to develop new fungicides or bactericides that are less harmful to the environment compared to traditional chemicals.
Case Study 1: Anticancer Efficacy
A study conducted on similar benzodiazole derivatives demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential for further development into therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Testing
In a comparative study of various oxadiazole derivatives, the compound exhibited superior activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its combination of benzimidazole, acetamide, and oxadiazole-thiophene motifs. Below is a comparative analysis with similar compounds from the literature:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations
Benzimidazole Core : All compounds share the benzimidazole moiety, which is critical for DNA intercalation or enzyme inhibition. The target compound’s 1H-1,3-benzodiazol-1-yl group may enhance interactions with hydrophobic pockets in target proteins .
Oxadiazole vs. Thiazole/Thiadiazole: Unlike 9c (thiazole) or W1 (thiadiazole), the target compound’s 1,2,4-oxadiazole-thiophene group offers distinct electronic and steric properties.
Substituent Effects : The thiophene-2-yl group in the target compound may confer stronger π-stacking compared to bromophenyl (9c) or dinitrophenyl (W1) groups, which are bulkier and more electron-deficient .
Synthetic Complexity : The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as Cu-catalyzed click chemistry for triazole formation or condensation reactions for oxadiazole rings .
Research Findings and Gaps
- Docking Studies: Compounds like 9c () demonstrated strong binding to α-glucosidase, suggesting the target compound could be optimized for diabetes-related applications.
- Antimicrobial Activity : and highlight benzimidazole-thioacetamide hybrids (e.g., W1) with MIC values <10 µg/mL against S. aureus and E. coli. The oxadiazole-thiophene group in the target compound may further enhance membrane penetration .
- Anticancer Potential: Thiadiazole-containing analogs () showed IC₅₀ values of 2–8 µM against MCF-7 and HeLa cells. The target’s oxadiazole-thiophene group could modulate apoptosis pathways but requires validation .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a synthetic organic molecule that incorporates several pharmacologically relevant moieties, including benzodiazole and oxadiazole derivatives. These classes of compounds are known for their diverse biological activities, making them valuable in medicinal chemistry and drug discovery.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Benzodiazole Ring : This heterocyclic structure contributes to the compound's ability to interact with biological targets.
- Oxadiazole Moiety : Known for its anticancer and antimicrobial properties, the oxadiazole structure enhances the compound's potential therapeutic applications.
- Thiophene Substituent : This component may improve the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzodiazole derivatives. For instance, a review indicated that 1,2,4-oxadiazoles exhibit significant anticancer activity against various cancer cell lines, with IC50 values in the nanomolar range . The specific compound under consideration has been shown to inhibit cancer cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 0.47 - 1.4 |
| Human Gastric Carcinoma | 0.47 - 1.4 |
| Human Lung Adenocarcinoma | 0.47 - 1.4 |
This data suggests that the compound could serve as a lead structure for further development into anticancer agents.
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Research on similar oxadiazole derivatives has shown promising results against both gram-positive and gram-negative bacteria. For instance, synthesized oxadiazole derivatives demonstrated better efficacy against gram-positive species . The presence of the thiophene group is believed to enhance membrane permeability, facilitating better uptake into bacterial cells.
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to possess additional pharmacological activities such as:
- Anti-inflammatory
- Anticonvulsant
- Antiviral
These activities suggest a broad therapeutic potential for the compound in various disease contexts.
Case Study 1: Anticancer Mechanisms
A study investigated the mechanism of action of oxadiazole derivatives in cancer cells. The findings indicated that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle regulators . The specific compound's ability to trigger these pathways warrants further investigation.
Case Study 2: Antimicrobial Efficacy
In vitro tests on similar thiophene-containing compounds revealed significant activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents . The structural similarities with our compound suggest it may exhibit comparable efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
